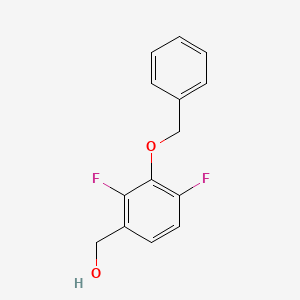

(3-(Benzyloxy)-2,4-difluorophenyl)methanol

Description

(3-(Benzyloxy)-2,4-difluorophenyl)methanol is a fluorinated aromatic alcohol characterized by a benzyloxy group at the 3-position and fluorine atoms at the 2- and 4-positions on the phenyl ring, with a hydroxymethyl (-CH₂OH) substituent. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the preparation of boronic acids for Suzuki-Miyaura cross-coupling reactions (e.g., [3-(Benzyloxy)-2,4-difluorophenyl]boronic acid, 98% purity, ) and complex heterocycles .

Properties

Molecular Formula |

C14H12F2O2 |

|---|---|

Molecular Weight |

250.24 g/mol |

IUPAC Name |

(2,4-difluoro-3-phenylmethoxyphenyl)methanol |

InChI |

InChI=1S/C14H12F2O2/c15-12-7-6-11(8-17)13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |

InChI Key |

LIVPUBTZEIFYFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)CO)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The primary synthetic route to this compound involves the reduction of the corresponding aldehyde precursor. This approach is widely used due to its straightforwardness and efficiency. The key steps typically include:

- Synthesis of the aldehyde intermediate bearing the benzyloxy and difluorophenyl substituents.

- Reduction of the aldehyde to the corresponding benzyl alcohol derivative, this compound.

Reduction Techniques

Several reducing agents are applicable for converting the aldehyde to the alcohol, with the choice influencing reaction conditions, yield, and purity. Commonly employed reducing agents include:

| Reducing Agent | Solvent Type | Notes on Use |

|---|---|---|

| Sodium borohydride (NaBH4) | Alcoholic solvents | Mild, selective reduction; widely used |

| Lithium aluminum hydride (LiAlH4) | Ether solvents | Strong reducing agent; requires anhydrous conditions |

| Diisobutylaluminum hydride (DIBAL-H) | Hydrocarbon solvents | Useful for selective reductions at low temperatures |

| Sodium borohydride/BF3-etherate | Ether solvents | Enhances reactivity of NaBH4 |

The reduction is typically carried out under controlled temperature to prevent over-reduction or side reactions. Monitoring by thin-layer chromatography (TLC) ensures optimal conversion.

Reaction Conditions

- Temperature: Generally maintained between 0°C to room temperature to balance reaction rate and selectivity.

- Solvent: Choice depends on reducing agent; ethers (e.g., tetrahydrofuran), alcohols (e.g., methanol), or hydrocarbon solvents are common.

- Base: Sometimes an organic or inorganic base is added to facilitate the reaction or stabilize intermediates.

- Monitoring: TLC or HPLC is used to track the reaction progress and determine the endpoint.

Alternative Synthetic Routes

While the aldehyde reduction method is predominant, alternative synthetic pathways have been explored in related fluorinated aromatic systems, such as:

- Condensation reactions involving difluorophenyl precursors with benzyloxy-substituted intermediates.

- Catalytic hydrogenation of corresponding benzyloxy-substituted difluorobenzyl derivatives.

- Multi-step synthetic sequences used in the preparation of related pharmaceutical compounds like Dolutegravir, where benzyloxy and difluorophenyl moieties are introduced and manipulated through oxidation, reduction, and coupling steps.

These alternative methods often involve more complex steps but can offer advantages in yield, purity, or scalability depending on the target compound's application.

In-Depth Analysis and Research Findings

Yield and Purity Optimization

Research indicates that the choice of reducing agent and solvent critically affects the yield and purity of this compound. Sodium borohydride in alcoholic solvents typically provides high yields with minimal side products. However, for substrates sensitive to over-reduction, milder conditions using DIBAL-H or sodium borohydride/BF3-etherate are preferred.

Impact of Fluorine Substitution

The presence of fluorine atoms at the 2 and 4 positions on the phenyl ring increases the compound's lipophilicity and metabolic stability, which is advantageous in drug design. This substitution pattern also influences the reactivity of the aldehyde intermediate and the alcohol product, necessitating careful control of reaction parameters.

Mechanistic Insights

The reduction mechanism involves hydride transfer from the reducing agent to the aldehyde carbonyl carbon, forming the corresponding alkoxide intermediate, which upon protonation yields the alcohol. The benzyloxy group is stable under these conditions, allowing selective reduction of the aldehyde functionality without affecting the ether linkage.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Aldehyde synthesis | Various aromatic substitution reactions | Formation of 3-(Benzyloxy)-2,4-difluorobenzaldehyde |

| Reduction of aldehyde | Sodium borohydride in methanol or ethanol | High yield of this compound |

| Alternative reduction | Lithium aluminum hydride in ether solvents | Stronger reduction, requires anhydrous conditions |

| Catalytic hydrogenation | Pd/C catalyst under H2 atmosphere | Possible alternative for benzyl alcohol formation |

| Reaction monitoring | TLC, HPLC | Ensures reaction completion and purity |

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)-2,4-difluorophenyl)methanol undergoes various chemical reactions, including:

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

Oxidation: 3-(Benzyloxy)-2,4-difluorobenzaldehyde or 3-(Benzyloxy)-2,4-difluorobenzoic acid.

Reduction: 3-(Benzyloxy)-2,4-difluorobenzyl ether.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-2,4-difluorophenyl)methanol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function . The benzyloxy group can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (3-(Benzyloxy)-2,4-difluorophenyl)methanol with key analogs, focusing on structural features, molecular properties, and applications:

Key Structural and Functional Differences

Substituent Position Effects

- Fluorine Placement: Fluorine at the 2- and 4-positions (target compound) vs. 4- and 5-positions in (2-(Benzyloxy)-4,5-difluorophenyl)methanol .

- Benzyloxy Orientation: The 3-benzyloxy group in the target compound may reduce steric hindrance compared to 2-benzyloxy isomers, facilitating reactions at the methanol group .

Functional Group Reactivity

- Boronic Acid vs. Methanol: The boronic acid derivative is critical for cross-coupling reactions, whereas the methanol group serves as a precursor for oxidation to aldehydes or further functionalization.

- Carboxylic Acid Derivatives : 3-(2,4-Difluorophenyl)propionic acid and 2,4-difluorocinnamic acid exhibit distinct reactivity due to their carboxyl groups, enabling salt formation or participation in conjugate additions.

Biological Activity

The compound (3-(Benzyloxy)-2,4-difluorophenyl)methanol has garnered attention in recent research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on cancer cells, enzyme inhibition, and other pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound features a difluorinated phenyl ring substituted with a benzyloxy group and a hydroxymethyl group. This unique configuration is hypothesized to contribute to its biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives of difluorophenyl compounds possess IC50 values in the low micromolar range, suggesting potent anticancer properties.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 0.011 |

| Compound B | MCF-7 | 0.016 |

| This compound | A549 | TBD |

Note: TBD indicates that specific IC50 data for this compound is currently unavailable but is expected based on structural analogs.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial in the context of neurodegenerative diseases.

- AChE Inhibition : Compounds with similar structural motifs have shown varying degrees of AChE inhibition, with some achieving IC50 values as low as 36.05 μM.

- BChE Inhibition : The most potent BChE inhibitors reported have IC50 values around 22.23 μM, indicating a promising therapeutic potential for cognitive disorders.

Case Studies and Mechanistic Insights

Recent studies have employed molecular docking techniques to elucidate the interaction between this compound and target enzymes. The docking results suggest strong hydrophobic interactions and hydrogen bonding with key amino acid residues within the active sites of AChE and BChE.

Example Case Study

In a study assessing the structure-activity relationship (SAR) of related compounds:

- Methodology : Compounds were tested against AChE and BChE using standard enzyme assays.

- Findings : The presence of electron-withdrawing groups like fluorine significantly enhanced inhibitory activity compared to their non-fluorinated counterparts.

Pharmacological Applications

The potential applications of this compound extend beyond oncology and neuroprotection. Its antifungal properties have also been explored:

- Antifungal Activity : Preliminary data suggest that derivatives exhibit MIC values comparable to fluconazole against various fungal strains.

Q & A

Q. What are the optimal synthetic routes for (3-(Benzyloxy)-2,4-difluorophenyl)methanol?

Methodological Answer: The synthesis typically involves multi-step functionalization of fluorinated aromatic precursors. A common approach includes:

Fluorination and Benzyloxy Protection : Start with 2,4-difluorophenol derivatives. Introduce the benzyloxy group at the 3-position via nucleophilic substitution using benzyl bromide under basic conditions (e.g., NaH/THF, as in ).

Hydroxymethylation : Convert the methyl group to a hydroxymethyl moiety using oxidation-reduction sequences. For example, bromination followed by hydrolysis or direct oxidation with reagents like KMnO₄ under controlled pH.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to isolate the product.

Key Reference: Similar strategies are validated in the synthesis of structurally related fluorophenylmethanol derivatives, such as the microwave-assisted coupling of (2,4-difluorophenyl)methanamine in .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR Analysis :

- ¹H NMR : Look for characteristic peaks:

- Benzyloxy protons (δ 4.8–5.2 ppm, singlet).

- Fluorinated aromatic protons (δ 6.5–7.2 ppm, split due to J-coupling with fluorine).

- Hydroxyl proton (δ 1.5–2.5 ppm, broad, exchangeable).

- ¹³C NMR : Confirm fluorinated carbons (δ 160–165 ppm for C-F) and benzyl carbons (δ 70–75 ppm for OCH₂Ph).

- X-ray Crystallography : Resolve bond lengths/angles (e.g., C-F: ~1.34 Å; C-O: ~1.43 Å), as demonstrated for fluorophenylmethanone derivatives in .

- HPLC-MS : Validate purity (>95%) and molecular ion peaks ([M+H]⁺ or [M-H]⁻).

Q. What are common impurities in the synthesis of this compound, and how are they addressed?

Methodological Answer:

- Byproducts :

- Incomplete Benzylation : Residual 2,4-difluorophenol detected via TLC (Rf ~0.3 in 3:7 EtOAc/hexane). Mitigate by optimizing reaction time/temperature.

- Over-Oxidation : Formation of carboxylic acids (e.g., (3-(benzyloxy)-2,4-difluorophenyl)carboxylic acid). Control via stoichiometric use of oxidizing agents.

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to separate polar impurities.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations :

- Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict electrophilic/nucleophilic sites (e.g., Fukui indices).

- Simulate reaction pathways (e.g., deprotection of benzyloxy group) via transition-state analysis.

- Molecular Dynamics (MD) : Study solvation effects in polar aprotic solvents (DMF, THF) to guide reaction solvent selection.

Key Reference: DFT analysis of benzyl-protected fluorophenols in supports this approach.

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Case Study : If ¹H NMR shows unexpected splitting patterns:

- Variable Temperature NMR : Assess dynamic processes (e.g., hindered rotation of benzyloxy group).

- 2D NMR (COSY, NOESY) : Identify coupling partners and spatial proximities.

- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous signals.

- Cross-Validation : Compare with computational NMR shifts (e.g., using ACD/Labs or Gaussian).

Q. What strategies optimize the stability of this compound under storage?

Methodological Answer:

- Degradation Pathways :

- Hydrolysis of benzyl ether (accelerated in acidic/basic conditions).

- Oxidation of alcohol to ketone (mitigated by inert atmosphere).

- Stabilization :

- Store at -20°C under argon in amber vials.

- Add stabilizers (e.g., BHT at 0.1% w/w) to prevent radical-mediated oxidation.

Q. What biological or pharmacological applications are plausible for this compound?

Methodological Answer:

- Antifungal/Anticancer Probes : Fluorinated benzyloxy motifs are known to inhibit fungal cytochrome P450 enzymes ().

- Drug Intermediate : Serve as a precursor for kinase inhibitors or PET tracers (e.g., via ¹⁸F-labeling of the aromatic ring).

- In Vitro Assays : Test cytotoxicity (MTT assay) and target engagement (SPR or fluorescence polarization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.